Mrk-1

Description

Overview of the Chemokine System and Receptor Biology

Chemokines are a superfamily of small secreted proteins that function primarily as chemoattractants, guiding the migration of cells, notably leukocytes, during both homeostatic conditions and pathological processes like inflammation. cusabio.comimmunology.orglife-science-alliance.orgsinobiological.comnih.gov They exert their effects by binding to specific cell surface receptors, which belong to the large family of G protein-coupled receptors (GPCRs). cusabio.comimmunology.orgnih.govbiolegend.comfrontiersin.orgsinobiological.com Chemokine receptors are characterized by a structure consisting of seven transmembrane helices, an extracellular N-terminus, and intracellular C-terminus, linked by extracellular and intracellular loops. frontiersin.orgscientificarchives.com Upon chemokine binding, these receptors initiate intracellular signaling cascades, often involving G protein activation and subsequent events like calcium flux and protein phosphorylation, which ultimately lead to cellular responses such as directed migration. cusabio.comimmunology.orgfrontiersin.orgthermofisher.com The chemokine system plays a crucial role in immune system development, homeostasis, immune surveillance, and is implicated in various diseases, including infectious diseases, inflammatory disorders, and cancer. nih.govsinobiological.comfrontiersin.orgmdpi.com

Pathophysiological Roles of Chemokine Receptor 5 (CCR5)

Chemokine Receptor 5 (CCR5), a member of the CC chemokine receptor subfamily, is a key chemokine receptor expressed on various immune cells, including T lymphocytes, macrophages, and dendritic cells. scientificarchives.comthermofisher.comwikipedia.orgnih.gov Its natural ligands include the beta-chemokines CCL3 (MIP-1α), CCL4 (MIP-1β), and CCL5 (RANTES). thermofisher.comfrontiersin.orgoup.comnih.gov CCR5 plays a vital role in immune and inflammatory responses by mediating the chemotactic activity of leukocytes. frontiersin.orgfrontiersin.org Beyond its normal physiological functions, CCR5 is significantly involved in the pathogenesis of several diseases. frontiersin.orgnih.gov

CCR5 is widely recognized for its critical role as a co-receptor for the entry of certain viruses into host cells, most notably the Human Immunodeficiency Virus type 1 (HIV-1) and Simian Immunodeficiency Virus (SIV). thermofisher.comfrontiersin.orgwikipedia.orgfrontiersin.orgnih.govnih.govnih.govpnas.orgrupress.org HIV-1 strains are categorized by their co-receptor usage, with R5 strains utilizing CCR5 for entry into CD4+ T cells and other susceptible cells. scientificarchives.comwikipedia.orgnih.govnih.govpnas.orgnih.gov R5-tropic viruses are predominantly responsible for the initial infection and transmission of HIV-1. frontiersin.orgnih.govnih.govpnas.org The interaction between the viral envelope glycoprotein (B1211001) gp120 and CCR5, following initial binding to the CD4 receptor, is a crucial step for viral fusion and entry. wikipedia.orgoup.comrupress.org The importance of CCR5 in HIV infection is underscored by the existence of a naturally occurring genetic mutation, CCR5-Δ32, which results in a non-functional receptor protein that is not expressed on the cell surface. scientificarchives.comfrontiersin.orgwikipedia.orgnih.govfrontiersin.orgnih.govnih.govpnas.org Individuals homozygous for the CCR5-Δ32 mutation exhibit significant resistance to infection by R5-tropic HIV-1 strains. scientificarchives.comfrontiersin.orgwikipedia.orgfrontiersin.orgnih.govpnas.org

In addition to its role in viral entry, CCR5 is a key player in inflammatory and immunological processes. frontiersin.orgfrontiersin.org It regulates the recruitment of leukocytes to sites of inflammation and injury by responding to chemokine gradients. cusabio.comsinobiological.comnih.govfrontiersin.org CCR5 expression is observed on inflammatory cells infiltrating tissues in various inflammatory conditions. frontiersin.orgaai.org Studies have implicated CCR5 in the pathogenesis of a range of inflammatory diseases, including rheumatoid arthritis, multiple sclerosis, and inflammatory bowel disease. thermofisher.comfrontiersin.org CCR5 signaling can influence macrophage cytokine elaboration and may contribute to both pro-inflammatory and pro-resolving phenotypes depending on the context and specific ligands involved. aai.orgfrontiersin.org CCR5 also plays a role in alloimmunity, influencing graft leukocyte infiltration in transplant settings. aai.org

Historical Development of CCR5 Antagonists in Drug Discovery

The discovery of CCR5 as a crucial co-receptor for HIV-1 entry, coupled with the observation that individuals with the CCR5-Δ32 mutation were resistant to infection, highlighted CCR5 as a promising therapeutic target for HIV/AIDS. scientificarchives.comnih.govoup.comnih.govpnas.orgresearchgate.net This led to extensive efforts in the pharmaceutical industry to develop inhibitors that could block the interaction between HIV and CCR5, thereby preventing viral entry. scientificarchives.comwikipedia.orgnih.govoup.comnih.govpnas.orgresearchgate.net Early research identified that the natural ligands of CCR5, the beta-chemokines, could inhibit HIV infection in vitro. frontiersin.orgoup.comnih.gov Subsequently, small molecule antagonists targeting CCR5 were pursued. scientificarchives.comwikipedia.orgnih.govresearchgate.net Several pharmaceutical companies initiated programs to develop potent CCR5 antagonists. wikipedia.orgoup.comdaigonline.de This drug discovery pathway has resulted in the development of several CCR5 antagonists, with some reaching clinical trials and regulatory approval for the treatment of HIV infection. wikipedia.orgnih.govoup.comnih.govdaigonline.denih.govdrugbank.com

Introduction to CMPD167 as a Potent CCR5 Modulator

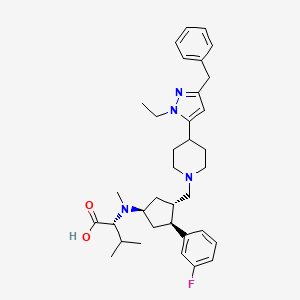

CMPD167, also known by the synonym MRK-1, is a small molecule that has been identified as a potent inhibitor and modulator of CCR5. rupress.orgpatsnap.comebiohippo.comnih.govmedchemexpress.cn Initially developed by Merck & Co., Inc., CMPD167 functions as a CCR5 antagonist. rupress.orgpatsnap.com Research has demonstrated that CMPD167 exhibits significant antiviral efficacy in vitro. ebiohippo.commedchemexpress.cn It has been investigated for its potential therapeutic applications, particularly in the context of HIV infection and as a potential component of HIV microbicides. nih.govrupress.orgpatsnap.comrupress.orgnih.gov Studies have explored its pharmacokinetic properties following different routes of administration, highlighting its potential for both systemic and local delivery. patsnap.comnih.govoup.com Furthermore, CMPD167 has been shown to bind with high affinity to CCR5 receptors expressed on human peripheral blood mononuclear cells (PBMCs) and can block the binding of known CCR5 ligands, including chemokines and R5-tropic gp120 envelope proteins. aai.org The binding of CMPD167 to CCR5 has also been shown to increase the thermal stability of the receptor. acs.org

Research findings related to CMPD167 include studies evaluating its pharmacokinetics in rhesus macaques following vaginal, rectal, and oral administration. These studies indicated that CMPD167 concentrations in mucosal fluids and plasma were highly dependent on the route and formulation used. patsnap.comnih.govoup.com Local administration via gels or rings resulted in the highest concentrations in rectal and vaginal fluids, while oral administration led to relatively low levels in these compartments. patsnap.comnih.govoup.com These pharmacokinetic data have implications for the potential efficacy of CMPD167 in preventing sexual transmission of HIV-1. patsnap.comnih.govoup.com

In in vivo studies, CMPD167 has demonstrated antiviral activity against SIV replication in macaques, leading to rapid and substantial reductions in plasma viremia. rupress.orgrupress.org While high concentrations of vaginally delivered CMPD167 were not consistently protective against SHIV-162P4 challenge, they did reduce the extent of viremia after infection. rupress.orgrupress.org In vitro studies have also investigated the potency of CMPD167 in preventing dendritic cell infection and dendritic cell-driven T cell infection. popcouncil.org Interestingly, low doses of CMPD167 were observed to enhance dendritic cell infection in one study, which correlated with elevated levels of CCL4. popcouncil.org

Beyond its antiviral properties, CMPD167 has been shown to modulate inflammation by inhibiting the influx of CCR5+ leukocytes in primate models of cardiac allograft rejection. aai.org It also inhibited the elaboration of certain cytokines, such as IL1β and IL6, by macrophages in response to RANTES stimulation in a CCR5-dependent manner. aai.org

The data available on CMPD167 highlight its activity as a potent CCR5 antagonist with demonstrated antiviral and anti-inflammatory effects in preclinical models.

Pharmacokinetic Data of CMPD167 in Rhesus Macaques patsnap.comnih.govoup.com

| Route of Administration | Formulation Type | Compartment | Relative Concentration |

| Vaginal | Hydroxyethylcellulose (HEC) gel | Vaginal Fluid | High |

| Rectal | Hydroxyethylcellulose (HEC) gel | Rectal Fluid | High |

| Vaginal | Silicone elastomer ring | Vaginal Fluid | High |

| Vaginal | Silicone elastomer ring | Vaginal Tissue | Sustained levels |

| Oral | Solution | Vaginal Fluid | Relatively Low |

| Oral | Solution | Rectal Fluid | Relatively Low |

| Vaginal/Rectal (Local) | Gel/Ring | Blood Plasma | Lower |

| Oral | Solution | Blood Plasma | Measured levels |

Note: This table summarizes relative concentrations based on study findings and does not represent absolute quantitative values across all conditions.

In Vitro Antiviral Activity of CMPD167

| Target Virus/Cell System | Observed Effect | Reference |

| SIVmac251 and SIVB670 replication (in vivo) | Rapid and substantial decrease in plasma viremia | rupress.orgrupress.org |

| SHIV-162P4 vaginal challenge (in vivo) | Reduced extent of viremia after infection (high concentrations) | rupress.orgrupress.org |

| Dendritic cell infection (in vitro) | Prevented low-level infection at higher concentrations; enhanced at low doses | popcouncil.org |

| DC-driven T cell infection (in vitro) | Completely blocked HIV replication | popcouncil.org |

| R5-tropic HIV-1 (in vitro) | Potent antiviral efficacy | ebiohippo.commedchemexpress.cn |

Note: This table summarizes key findings and is not exhaustive of all in vitro studies.

In Vitro/In Vivo Immunological Effects of CMPD167

| Model System | Stimulus (if applicable) | Observed Effect | Reference |

| Human monocytes (in vitro) | RANTES | Inhibition of IL1β and IL6 mRNA elaboration (CCR5-dependent) | aai.org |

| Primate cardiac allografts (vivo) | - | Inhibition of influx of CCR5+, CD68+, and CD3+ leukocytes during rejection | aai.org |

| Immature DCs (in vitro) | CMPD167 (low doses) | Elevated levels of CCL4 | popcouncil.org |

Note: This table summarizes key findings and is not exhaustive of all immunological studies.

Structure

2D Structure

3D Structure

Properties

CAS No. |

313994-79-5 |

|---|---|

Molecular Formula |

C35H47FN4O2 |

Molecular Weight |

574.8 g/mol |

IUPAC Name |

(2R)-2-[[(1R,3S,4S)-3-[[4-(3-benzyl-1-ethylpyrazol-5-yl)piperidin-1-yl]methyl]-4-(3-fluorophenyl)cyclopentyl]-methylamino]-3-methylbutanoic acid |

InChI |

InChI=1S/C35H47FN4O2/c1-5-40-33(21-30(37-40)18-25-10-7-6-8-11-25)26-14-16-39(17-15-26)23-28-20-31(38(4)34(24(2)3)35(41)42)22-32(28)27-12-9-13-29(36)19-27/h6-13,19,21,24,26,28,31-32,34H,5,14-18,20,22-23H2,1-4H3,(H,41,42)/t28-,31+,32-,34-/m1/s1 |

InChI Key |

ZTENZJJCFACIAK-ADWVOTLJSA-N |

Isomeric SMILES |

CCN1C(=CC(=N1)CC2=CC=CC=C2)C3CCN(CC3)C[C@H]4C[C@@H](C[C@@H]4C5=CC(=CC=C5)F)N(C)[C@H](C(C)C)C(=O)O |

Canonical SMILES |

CCN1C(=CC(=N1)CC2=CC=CC=C2)C3CCN(CC3)CC4CC(CC4C5=CC(=CC=C5)F)N(C)C(C(C)C)C(=O)O |

Synonyms |

CMPD 167 N-(3-(3-fluorophenyl)-4-((4-(3-benzyl-1-ethylpyrazol-5-yl)piperidin-1-yl)methyl)cyclopentyl)-N-methylvaline |

Origin of Product |

United States |

Synthetic Methodologies and Structural Elucidation of Cmpd167 and Analogs

Chemical Synthesis Pathways for CMPD167

The construction of the CMPD167 molecular framework involves a multi-step synthetic sequence. The efficiency and success of this synthesis hinge on the careful selection of starting materials, the optimization of reaction conditions, and the strategic control of stereochemistry.

Key Synthetic Intermediates and Reaction Conditions

The synthesis of CMPD167 typically proceeds through a convergent pathway, where key fragments of the molecule are prepared separately and then combined. A common approach involves the preparation of a substituted heterocyclic core, to which various side chains are appended.

Detailed research findings indicate that the formation of a critical C-N bond is often achieved via a Buchwald-Hartwig amination or a similar cross-coupling reaction. The choice of catalyst and ligand is crucial for achieving high yields and minimizing side products.

| Reaction Step | Reactants | Catalyst/Reagents | Solvent | Temperature (°C) | Yield (%) |

| Heterocycle Formation | Precursor A, Precursor B | Acid or Base Catalyst | Toluene | 80-110 | 75-85 |

| Cross-Coupling | Heterocyclic Core, Side Chain Halide | Palladium Catalyst, Ligand | Dioxane | 90-120 | 60-70 |

| Final Deprotection | Protected CMPD167 | Trifluoroacetic Acid | Dichloromethane | 0-25 | >90 |

Strategies for Stereochemical Control and Chiral Purity

Given the presence of stereocenters in the CMPD167 structure, achieving high stereochemical control and chiral purity is paramount. This is often accomplished through the use of chiral starting materials or the application of asymmetric synthesis methodologies. Chiral auxiliary-guided reactions and enantioselective catalysis are two prominent strategies employed.

The chiral purity of the final compound and its intermediates is typically assessed using chiral High-Performance Liquid Chromatography (HPLC). This analytical technique allows for the separation and quantification of enantiomers, ensuring the desired stereoisomer is obtained with high enantiomeric excess.

Structural Analysis of CMPD167

The definitive confirmation of the CMPD167 structure relies on a combination of spectroscopic and crystallographic techniques. These methods provide detailed information about the connectivity of atoms, the three-dimensional arrangement of the molecule, and its electronic properties.

Spectroscopic Characterization Techniques

A suite of spectroscopic methods is employed to elucidate the structure of CMPD167. Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H NMR and ¹³C NMR, provides information about the chemical environment of the hydrogen and carbon atoms, respectively. Two-dimensional NMR techniques, such as COSY and HMQC, are used to establish the connectivity between atoms.

Mass spectrometry is utilized to determine the molecular weight of the compound and to gain insights into its fragmentation patterns, which can further support the proposed structure. Infrared (IR) spectroscopy helps to identify the presence of specific functional groups within the molecule.

| Technique | Observed Data | Interpretation |

| ¹H NMR | Chemical shifts, coupling constants | Proton environment and connectivity |

| ¹³C NMR | Chemical shifts | Carbon framework |

| Mass Spectrometry | Molecular ion peak (m/z) | Molecular weight confirmation |

| IR Spectroscopy | Absorption bands (cm⁻¹) | Presence of functional groups |

Structure-Activity Relationship (SAR) Studies of CMPD167 Derivatives

To explore the relationship between the chemical structure of CMPD167 and its biological activity, a series of derivatives are synthesized and evaluated. These studies involve systematic modifications to different parts of the molecule to identify which structural features are essential for its activity.

By altering substituents on the heterocyclic core or modifying the nature of the side chains, researchers can probe the steric, electronic, and hydrophobic requirements for optimal biological effect. The data generated from these SAR studies guide the design of new analogs with improved potency, selectivity, and pharmacokinetic properties.

| Derivative | Modification | Biological Activity (IC₅₀, µM) |

| CMPD167 | Parent Compound | 1.2 |

| Analog 1 | Methyl group added to heterocycle | 0.8 |

| Analog 2 | Side chain replaced with a smaller group | 5.6 |

| Analog 3 | Halogen introduced on the aromatic ring | 0.5 |

These studies are crucial for the iterative process of lead optimization in drug discovery, ultimately aiming to develop a compound with a superior therapeutic profile.

Elucidation of Essential Pharmacophores for CCR5 Binding Affinity

These pharmacophoric features typically include:

Aromatic/Hydrophobic Regions: These interact with hydrophobic pockets within the transmembrane helices of the CCR5 receptor.

Hydrogen Bond Acceptors and Donors: These form key hydrogen bonds with specific amino acid residues in the binding site, anchoring the ligand.

A Positively Ionizable Feature: Often a nitrogen atom within a heterocyclic ring (like piperidine), which can form a salt bridge with acidic residues in the receptor.

The elucidation of these features is typically achieved through the analysis of a series of active compounds, identifying the common spatial arrangement of these interaction points.

Impact of Substituent Modifications on Functional Potency and Selectivity

The functional potency and selectivity of CCR5 antagonists are highly sensitive to modifications of their chemical structure. Structure-activity relationship (SAR) studies on related piperidine-based antagonists have revealed important trends.

| Modification Site | General Impact on Activity | Rationale |

| N-Substituent on Piperidine Ring | Significant impact on potency and selectivity. | This substituent often interacts with a key binding pocket. The size, shape, and electronic properties of this group are critical for optimal fit and interaction. |

| Substituents on Aromatic Rings | Can modulate binding affinity and pharmacokinetic properties. | Modifications can enhance hydrophobic interactions or introduce new hydrogen bonding opportunities. |

| Core Scaffold Modifications | Can alter the overall conformation and rigidity of the molecule. | A rigidified scaffold may lead to a more favorable binding entropy. |

These studies underscore the importance of fine-tuning the chemical structure to achieve the desired pharmacological profile.

Computational Chemistry and Molecular Modeling of CMPD167-Receptor Interactions

Computational methods provide invaluable insights into the molecular interactions between ligands like CMPD167 and the CCR5 receptor, guiding the design of more potent and selective analogs.

Molecular Docking Simulations of CMPD167 with CCR5

Molecular docking is a computational technique used to predict the preferred binding orientation of a ligand to a receptor. In the absence of a co-crystal structure of CMPD167 bound to CCR5, docking simulations can be performed using homology models of the receptor. These simulations help to:

Identify the likely binding pocket of CMPD167 within the transmembrane domain of CCR5.

Predict the key amino acid residues involved in the interaction.

Estimate the binding affinity of CMPD167 and its analogs.

Studies on other CCR5 antagonists have identified a common binding pocket located within the transmembrane helices 1, 2, 3, and 7. It is highly probable that CMPD167 also binds within this pocket.

Molecular Dynamics Simulations to Investigate Binding Dynamics

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex, offering insights that are not available from static docking poses. MD simulations can be used to:

Assess the stability of the docked pose of CMPD167 over time.

Characterize the conformational changes in both the ligand and the receptor upon binding.

Calculate the binding free energy, providing a more accurate estimation of binding affinity.

These simulations can reveal the intricate details of the binding process and help to rationalize the observed SAR data.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design of Novel Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a statistical approach that correlates the chemical properties of a series of compounds with their biological activities. For CMPD167 and its analogs, QSAR models can be developed to:

Identify the key molecular descriptors (e.g., electronic, steric, and hydrophobic properties) that govern CCR5 binding affinity.

Predict the activity of novel, unsynthesized analogs.

Guide the design of new compounds with improved potency.

A typical QSAR study involves the following steps:

| Step | Description |

| Data Set Selection | A series of CMPD167 analogs with their corresponding CCR5 binding affinities is compiled. |

| Descriptor Calculation | A wide range of molecular descriptors is calculated for each analog. |

| Model Development | Statistical methods, such as multiple linear regression or partial least squares, are used to build a mathematical model correlating the descriptors with the biological activity. |

| Model Validation | The predictive power of the model is assessed using internal and external validation techniques. |

Successful QSAR models can significantly accelerate the drug discovery process by prioritizing the synthesis of the most promising candidates.

Molecular and Cellular Mechanisms of Action of Cmpd167

Receptor Binding Kinetics and Thermodynamics of CMPD167

The interaction between CMPD167 and the CCR5 receptor is characterized by specific binding kinetics and thermodynamic properties that govern the formation and stability of the drug-receptor complex. These parameters are crucial for understanding the compound's potency and duration of action.

Affinity and Dissociation Kinetics of CMPD167 to CCR5

CMPD167 exhibits a notable affinity for the CCR5 receptor. While specific dissociation constant (Kd) values from direct binding assays are not extensively reported in the public domain, functional assays provide insight into its potent interaction. The half-maximal inhibitory concentration (IC50) for the inhibition of chemokine binding to human CCR5 by CMPD167 has been determined to be 4.5 nM. For the rhesus macaque CCR5, the IC50 value is slightly higher at 7.5 nM, indicating a marginally lower potency in this species. nih.gov

| Parameter | Species | Value |

|---|---|---|

| IC50 (Chemokine Binding Inhibition) | Human | 4.5 nM |

| IC50 (Chemokine Binding Inhibition) | Rhesus Macaque | 7.5 nM |

Allosteric Modulation of CCR5 by CMPD167

CMPD167 functions as an allosteric antagonist of the CCR5 receptor. nih.gov This means that it does not bind to the same site as the endogenous chemokine ligands (orthosteric site) but rather to a distinct, topographically separate site on the receptor. wikipedia.org By binding to this allosteric site, which is located within a hydrophobic pocket formed by the transmembrane helices of CCR5, CMPD167 induces a conformational change in the receptor. wikipedia.org This induced conformational state is incompatible with the binding of CCR5's natural chemokine ligands and, crucially, with the interaction of the HIV-1 envelope glycoprotein (B1211001) gp120. nih.govwikipedia.org This allosteric mechanism of action is a hallmark of many small-molecule CCR5 inhibitors. nih.gov

The binding of CMPD167 to CCR5 has a significant stabilizing effect on the receptor's structure. Thermal denaturation studies have shown that the melting temperature (TM) of the CCR5 receptor in complex with CMPD167 is 62.7°C. nih.gov This is a substantial increase compared to the unliganded receptor, indicating that CMPD167 binding locks the receptor into a more stable conformation, thereby preventing its denaturation. nih.gov This thermodynamic stabilization is a direct consequence of the favorable energetic interactions within the allosteric binding pocket.

| Compound | Melting Temperature (TM) of CCR5 Complex |

|---|---|

| CMPD167 | 62.7°C |

| Maraviroc (B1676071) | 66.0°C |

| AD101 | 59.9°C |

| Vicriviroc | 59.5°C |

Influence of CMPD167 on CCR5 Downstream Signaling Pathways

As a G protein-coupled receptor (GPCR), CCR5 activation by its endogenous chemokine ligands initiates a cascade of intracellular signaling events. CMPD167, by allosterically modulating the receptor, can interfere with these signaling pathways.

Modulation of G Protein Coupling and Arrestin Recruitment

Upon chemokine binding, CCR5 couples to intracellular heterotrimeric G proteins, typically of the Gαi subtype. nih.govnih.gov This coupling leads to the exchange of GDP for GTP on the Gα subunit, its dissociation from the Gβγ dimer, and the subsequent modulation of downstream effectors. nih.gov As an antagonist, CMPD167 is expected to prevent this G protein coupling by stabilizing an inactive conformation of the receptor. nih.gov While direct studies on CMPD167's effect on G protein coupling are limited, the nature of its allosteric antagonism strongly suggests an inhibitory role in this process.

Furthermore, agonist-bound GPCRs are phosphorylated by G protein-coupled receptor kinases (GRKs), which promotes the recruitment of β-arrestins. nih.gov β-arrestins play a crucial role in receptor desensitization, internalization, and can also initiate G protein-independent signaling pathways. nih.gov The influence of CMPD167 on arrestin recruitment to CCR5 has not been specifically detailed in available research. However, as an antagonist that stabilizes an inactive receptor conformation, it is unlikely to promote the agonist-induced phosphorylation necessary for robust arrestin binding.

Effects on Intracellular Signaling Cascades (e.g., MAPK, PI3K)

The activation of CCR5 can trigger several downstream signaling cascades, including the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K) pathways. nih.gov These pathways are integral to cellular processes such as proliferation, survival, and migration. The MAPK pathway, which includes ERK1/2, can be activated through G protein-dependent and β-arrestin-dependent mechanisms. Similarly, the PI3K pathway can be initiated following CCR5 activation, leading to the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3) and the subsequent activation of downstream effectors like Akt.

Given that CMPD167 is a CCR5 antagonist that likely inhibits G protein activation and does not promote arrestin recruitment, it is anticipated that it would block the activation of these downstream signaling cascades that are dependent on CCR5 engagement by its natural ligands. However, specific studies detailing the direct effects of CMPD167 on CCR5-mediated MAPK and PI3K signaling are not currently available.

Cellular Effects of CCR5 Modulation by CMPD167

The primary and most well-documented cellular effect of CCR5 modulation by CMPD167 is the inhibition of R5-tropic HIV-1 entry into target cells. nih.gov By binding to CCR5, CMPD167 prevents the interaction between the viral gp120 envelope glycoprotein and the CCR5 co-receptor, a critical step for viral fusion and entry. nih.govwikipedia.org This blockade of viral entry is the foundation of its therapeutic potential as an anti-HIV agent.

Beyond HIV-1 entry inhibition, the modulation of CCR5 by CMPD167 has other potential cellular consequences. CCR5 is expressed on various immune cells, including T cells, macrophages, and dendritic cells, and plays a role in their trafficking and function. wikipedia.orgnih.gov By blocking the action of chemokines on CCR5, CMPD167 can potentially modulate inflammatory responses. This could involve inhibiting the migration of CCR5-expressing cells to sites of inflammation.

Furthermore, CCR5 has been implicated in other physiological and pathological processes, including cancer metastasis and neuroinflammation. wikipedia.org The ability of CMPD167 to antagonize CCR5 suggests that it could have effects in these contexts as well, although further research is needed to fully elucidate these potential cellular impacts.

Inhibition of Chemokine-Induced Cell Migration

A primary function of the CCR5 receptor is to direct the migration of immune cells to sites of inflammation and infection. This process, known as chemotaxis, is initiated when chemokine ligands—such as CCL3 (MIP-1α), CCL4 (MIP-1β), and CCL5 (RANTES)—bind to CCR5. mdpi.com This binding triggers intracellular signaling cascades that lead to cytoskeletal rearrangement and directed cell movement along the chemokine gradient. nih.govnih.gov

CMPD167 functions by sterically hindering the binding of these natural chemokine ligands to the CCR5 receptor. As an allosteric, non-competitive inhibitor, CMPD167 binds to a hydrophobic pocket within the transmembrane helices of the CCR5 receptor. wikipedia.org This binding event induces a conformational change in the receptor, locking it in an inactive state that is unable to bind its cognate chemokines. wikipedia.orgnih.gov By preventing this initial binding step, CMPD167 effectively abrogates the downstream signaling required for chemotaxis. Consequently, the migration of CCR5-expressing immune cells to inflammatory sites is significantly inhibited. nih.govnih.gov This mechanism is fundamental to its role in modulating immune responses and preventing the congregation of susceptible cells at sites of viral replication.

Impact on Immune Cell Activation, Proliferation, and Differentiation

The activation of T-lymphocytes is a critical event in the adaptive immune response, requiring at least two signals: engagement of the T-cell receptor (TCR) with an antigen-MHC complex and a co-stimulatory signal from an antigen-presenting cell (APC). youtube.comyoutube.com Chemokine receptors like CCR5 can modulate this process. The presence of CCR5 ligands in the immunological synapse can enhance or shape the T-cell response.

T-cell differentiation into various subsets—such as effector, memory, and regulatory T-cells—is guided by the cytokine milieu and the nature of the antigenic stimulus. youtube.com As CCR5 signaling contributes to the complex network of signals that T-cells integrate, its blockade by CMPD167 could potentially influence the differentiation fate of T-cells, although specific research on this aspect of CMPD167 is not extensively detailed.

Comparative Mechanistic Analysis of CMPD167 with Other CCR5 Antagonists

CMPD167 belongs to a class of small-molecule CCR5 antagonists that includes clinically evaluated agents such as Maraviroc, Vicriviroc, and Aplaviroc. daigonline.de While they share a common target, their molecular interactions and functional consequences can differ. Research indicates that CMPD167 is a potent CCR5 inhibitor, with in vitro studies demonstrating it to be moderately more active than Maraviroc in inhibiting chemokine binding and viral replication. nih.gov

| Compound | Assay | Organism/Cell Type | Virus Strain | Value (ng/mL) |

|---|---|---|---|---|

| CMPD167 | Antiviral EC50 | Human PBMCs | SHIV-162P3 | 0.13 |

| Maraviroc | Antiviral EC50 | Human PBMCs | SHIV-162P3 | 0.16 |

| CMPD167 | Antiviral EC50 | Macaque PBMCs | SHIV-162P3 | 0.43 |

| Maraviroc | Antiviral EC50 | Macaque PBMCs | SHIV-162P3 | 2.2 |

| CMPD167 | Antiviral EC50 | Human PBMCs | SIVmac251 | 1.0 |

| Maraviroc | Antiviral EC50 | Human PBMCs | SIVmac251 | 1.2 |

| CMPD167 | Antiviral EC50 | Macaque PBMCs | SIVmac251 | 1.5 |

| Maraviroc | Antiviral EC50 | Macaque PBMCs | SIVmac251 | 12.0 |

Divergent Binding Modes and Functional Outcomes

Small-molecule CCR5 antagonists bind allosterically to a pocket formed by the receptor's transmembrane (TM) helices. wikipedia.org However, the precise interactions within this pocket can vary significantly between different antagonists, leading to diverse functional outcomes. nih.govfrontiersin.org The crystal structure of CCR5 in complex with Maraviroc reveals that it binds deep within the TM bundle, distinct from the primary binding site for chemokines and the viral glycoprotein gp120. nih.gov This deep binding stabilizes an inactive receptor conformation. nih.govresearchgate.net

This contrasts with other antagonists. For instance, some antagonists may occupy different sub-cavities within the same general binding pocket. These subtle differences in binding mode and depth can determine whether an antagonist is "full" or "partial." A full antagonist completely blocks chemokine-CCR5 interactions, whereas a partial antagonist may still permit some level of chemokine binding and signaling. This divergence is critical, as it can affect the physiological impact of the drug and the potential for the development of viral resistance. frontiersin.org Viruses have been shown to develop resistance to Maraviroc by evolving the ability to utilize the drug-bound conformation of CCR5 for entry. nih.gov The unique binding footprint of each antagonist, including CMPD167, may therefore present a different barrier to the evolution of such resistance mechanisms.

Potential for Synergistic Effects in Combinatorial Approaches

The treatment of complex diseases like HIV infection relies on combination therapy to enhance efficacy and prevent the emergence of drug resistance. nih.gov CCR5 antagonists are well-suited for such approaches. Studies combining various CCR5 inhibitors with other classes of antiretroviral drugs—including reverse transcriptase inhibitors, protease inhibitors, and fusion inhibitors—have frequently demonstrated synergistic or additive effects against HIV-1 replication. nih.govresearchgate.netresearchgate.net Synergy occurs when the combined effect of the drugs is greater than the sum of their individual effects. nih.gov

Given its mechanism as an entry inhibitor, CMPD167 is a logical candidate for combination therapies. By blocking the first step in the viral lifecycle for R5-tropic viruses, it can act synergistically with drugs that target later stages, such as reverse transcription or integration. However, combining different CCR5 antagonists with each other can yield variable results, ranging from synergy to antagonism, potentially due to competition for overlapping binding sites within the receptor. daigonline.de The potential for synergistic combinations extends beyond virology; in oncology, for example, combining CCR5 blockade with immune checkpoint inhibitors is being explored as a way to enhance anti-tumor immune responses.

Preclinical Pharmacological and Efficacy Investigations of Cmpd167

In Vitro Antiviral Efficacy of CMPD167

In vitro studies have been crucial in characterizing the antiviral potency of CMPD167 against various immunodeficiency viruses in different cell types.

Inhibition of R5-Tropic Simian Immunodeficiency Virus (SIV) Replication in Primary Cells

CMPD167 has been shown to inhibit the replication of R5-tropic SIV strains in primary cells, specifically peripheral blood mononuclear cells (PBMCs) from rhesus macaques. Studies have confirmed that CMPD167 inhibits the replication of SIVmac251 and SIVB670 in macaque PBMCs. nih.govrupress.org The potency of CMPD167 against SIV replication in macaque PBMCs can vary depending on the donor animal. rupress.org Despite this variability, high concentrations of CMPD167 (up to 10 µM) generally resulted in complete or near-complete inhibition (>90%) of viral replication in cells from most macaque donors. rupress.org

Efficacy against Simian-Human Immunodeficiency Virus (SHIV) in Lymphocytes and Tissue Explants

CMPD167 has also demonstrated efficacy against SHIV, particularly R5-tropic strains like SHIV-162P3 and SHIV-162P4, in lymphocytes and tissue explants. nih.govasm.orgnih.govrupress.orgnih.govnih.govlsu.eduresearchgate.net In human and macaque PBMCs, CMPD167 inhibited the replication of SHIV-162P3 with 50% effective concentrations (EC50s) in the range of 0.1 to 10 ng/ml. nih.gov CMPD167 was found to be marginally more potent than maraviroc (B1676071) in inhibiting virus replication in macaque PBMCs. nih.gov

Studies using cervical tissue explants have also shown that CMPD167 can inhibit infection. nih.govvirosin.org This is particularly relevant for its potential as a topical microbicide, as tissue explants provide a model that bridges in vitro and in vivo studies in non-human primates. researchgate.netscispace.com

Evaluation of Antiviral Activity Across Different Viral Strains and Cell Types

CMPD167's antiviral activity has been evaluated across different viral strains and cell types. It is primarily effective against CCR5-using (R5) viruses due to its mechanism as a CCR5 inhibitor. nih.govasm.orgnih.govcapes.gov.brrupress.org Studies have shown that CMPD167 inhibits R5-tropic HIV-1 Env and R5-tropic SHIV strains. lsu.eduasm.org However, it does not inhibit viruses that exclusively use the CXCR4 co-receptor (X4 viruses), such as SHIV-89.6P. nih.govnih.govcapes.gov.brrupress.orgnih.gov

Comparative studies have indicated that CMPD167 can inhibit replication of SHIV-162P3 and SIVmac251 in both human and macaque PBMCs, although it was slightly less potent in macaque cells. nih.gov The range of IC50 values for CMPD167 and other small molecule CCR5 inhibitors was observed to be much less variable in human PBMCs compared to macaque PBMCs. rupress.org

Here is a summary of in vitro antiviral activity data for CMPD167:

| Virus Strain | Cell Type | EC50/IC50 Range (ng/ml or nM) | Notes | Source(s) |

| SHIV-162P3 | Human/Macaque PBMC | 0.1 - 10 ng/ml | Inhibited replication. Slightly less potent in macaque PBMC. | nih.gov |

| SIVmac251 | Human/Macaque PBMC | 0.1 - 10 ng/ml | Inhibited replication. Slightly less potent in macaque PBMC. | nih.gov |

| SIVmac251 | Macaque PBMC | Variable, up to 10 µM for >90% inhibition | Potency varied by donor. High concentrations achieved significant inhibition. | rupress.org |

| SIVB670 | Macaque PBMC | Variable, up to 10 µM for >90% inhibition | Potency varied by donor. High concentrations achieved significant inhibition. | rupress.org |

| SHIV-162P3 | TZM-bl cells | Markedly inhibited (comparable to maraviroc) | Express human CCR5. | lsu.edu |

| RT Env SHIV | TZM-bl cells | Markedly inhibited | Encodes HIV-1 R5 Env and HIV-1 RT. | lsu.edu |

| RT SHIV | TZM-bl cells | Less sensitive | Encodes SIV Env and HIV-1 RT. | lsu.edu |

| SHIV-89.6P | Macaque PBMC | No inhibition | X4 virus. | rupress.orgnih.gov |

| VCP Env | QT6 cells (CD4/CCR5) | ~10 nM | Blocked cell-cell fusion of parental VCP Env. | asm.org |

| V3-deleted Envs | QT6 cells (CD4/CCR5) | Resistant | Envs with deletions/truncations in V3 loop were resistant. | asm.org |

| HIV-1 R5 Env | QT6 cells (CD4/CCR5) | 5 nM | Inhibited cell-cell fusion. | asm.org |

In Vivo Efficacy Studies in Non-Human Primate Models

Non-human primate models, particularly using macaques, have been instrumental in evaluating the in vivo efficacy of CMPD167, especially in the context of preventing viral transmission and suppressing viremia. nih.govoup.comanimalresearch.infophoenixbio.comnih.gov

Prevention of Viral Transmission in Macaque Models (e.g., SHIV Vaginal Challenge)

CMPD167 has been investigated for its potential to prevent vaginal transmission of SHIV in macaque models. Studies using aqueous gel formulations of CMPD167 delivered vaginally have shown efficacy in preventing the vaginal transmission of SHIV-162P3 to macaques. asm.orgoup.com The level of protection observed was highly dependent on the time interval between the gel application and the viral challenge. asm.orgnih.gov

Oral delivery of CMPD167 for 10-14 days prior to vaginal challenge with the CCR5-using virus SHIV-162P3 also protected a substantial proportion of macaques from infection. nih.govcornell.edu

Vaginal rings designed for sustained release of CMPD167 have also been evaluated in macaques. These rings provided continuous release of CMPD167, resulting in vaginal fluid concentrations significantly exceeding the in vitro IC50s for SHIV-162P3 inhibition in macaque lymphocytes. asm.orgnih.gov Specifically, vaginal fluid concentrations of CMPD167 reached as high as 180,000 ng/ml, which are 105- to 106-fold greater than the in vitro IC50s against SHIV-162P3 infection of macaque PBMC. asm.orgnih.gov

While vaginal administration of gel-formulated CMPD167 showed some protective effect against vaginal transmission of SHIV-162P4, complete protection was observed in only a subset of animals (2 out of 11). nih.govnih.govcapes.gov.brresearchgate.net However, early viral replication was significantly reduced in the animals that received CMPD167 compared to controls. nih.govnih.govcapes.gov.brresearchgate.net

Suppression of Viremia in Simian Immunodeficiency Virus (SIV)-Infected Macaques

CMPD167 has also been evaluated for its ability to suppress viremia in macaques chronically infected with SIV. Intravenous infusion of CMPD167 in rhesus macaques infected with SIVmac251 or SIVB670 resulted in a rapid and substantial decrease in plasma viremia, ranging from 4-fold to 200-fold. nih.govnih.govcapes.gov.brrupress.orgresearchgate.net

The response to CMPD167 treatment varied among individual animals. In some macaques, the reduction in viremia was sustained throughout the treatment period. nih.govnih.govcapes.gov.brrupress.orgresearchgate.net In others, a rapid but partial or complete rebound in viremia was observed. nih.govnih.govcapes.gov.brrupress.orgresearchgate.net Notably, in some cases, there was a significant delay (>21 days) in the onset of full viremia rebound after the cessation of therapy. nih.govnih.govcapes.gov.brrupress.orgresearchgate.net

CMPD167 did not show efficacy in suppressing viremia in a macaque infected with the X4 virus SHIV-89.6P, which is consistent with its mechanism of action as a CCR5 inhibitor. nih.govnih.govcapes.gov.brrupress.orgresearchgate.net

Here is a summary of in vivo efficacy data for CMPD167:

| Study Type | Animal Model | Virus Strain | Administration Route | Key Finding(s) | Source(s) |

| Prevention of Viral Transmission | Rhesus Macaques | SHIV-162P3 | Vaginal Gel | Showed efficacy, protection dependent on timing of application relative to challenge. | asm.orgnih.govoup.com |

| Prevention of Viral Transmission | Rhesus Macaques | SHIV-162P3 | Oral | Protected a substantial proportion of macaques. | nih.govcornell.edu |

| Prevention of Viral Transmission | Rhesus Macaques | SHIV-162P3 | Vaginal Ring | Sustained release led to high vaginal fluid concentrations exceeding in vitro IC50s, suggesting potential for protection. | asm.orgnih.govresearchgate.netresearchgate.net |

| Prevention of Viral Transmission | Rhesus Macaques | SHIV-162P4 | Vaginal Gel | Complete protection in a subset (2/11), reduced early viral replication in recipients. | nih.govnih.govcapes.gov.brresearchgate.net |

| Suppression of Viremia (Chronic Infection) | Rhesus Macaques | SIVmac251 | Intravenous | Rapid and substantial decrease in plasma viremia (4-200-fold). Sustained reduction in some animals. | nih.govnih.govcapes.gov.brrupress.orgresearchgate.net |

| Suppression of Viremia (Chronic Infection) | Rhesus Macaques | SIVB670 | Intravenous | Rapid and substantial decrease in plasma viremia (4-200-fold). Sustained reduction in some animals. | nih.govnih.govcapes.gov.brrupress.orgresearchgate.net |

| Suppression of Viremia (Chronic Infection) | Rhesus Macaques | SHIV-89.6P | Intravenous | No effect on viremia (X4 virus). | nih.govnih.govcapes.gov.brrupress.orgresearchgate.net |

Compound and Virus Information

| Name | PubChem CID | Notes |

| CMPD167 | 5481119 | Also known as MRK-1. ebiohippo.comcymitquimica.comnih.gov |

| SIV | N/A | Simian Immunodeficiency Virus (Virus) |

| SHIV | N/A | Simian-Human Immunodeficiency Virus (Virus) |

Modulation of Alloimmune Responses in Primate Organ Transplant Models

Investigations in established cynomolgus monkey cardiac allograft models have assessed the ability of CMPD167 to modulate alloimmune responses. CMPD167, referred to as Merck's compound 167 in some studies, is a potent, highly selective CCR5 antagonist with high-affinity binding to human and cynomolgus monkey CCR5 aai.org. Studies showed that anti-CCR5 monotherapy with CMPD 167 marginally prolonged allograft survival in cynomolgus monkeys aai.orgnih.gov. However, when administered in combination with cyclosporine A, CMPD 167 demonstrated a delay in alloantibody production and suppressed cardiac allograft vasculopathy aai.orgnih.gov. This combination therapy also showed a tendency to further prolong graft survival compared to cyclosporine A monotherapy aai.orgnih.gov. These findings suggest that targeting CCR5 with compounds like CMPD167 represents an attractive therapeutic strategy for favorably modulating pathogenic alloimmunity in primates aai.orgnih.gov.

Assessment of Immunomodulatory Effects on Leukocyte Recruitment and Graft Pathology

CMPD167 has been shown to exert immunomodulatory effects, particularly on leukocyte recruitment and graft pathology. In cynomolgus monkey cardiac allograft models, treatment with CMPD 167 markedly attenuated perioperative stress responses, including fever and diminished activity aai.orgnih.gov. Furthermore, the recruitment of CCR5-bearing leukocytes into the graft was significantly attenuated aai.orgnih.gov. Beyond affecting cellular infiltration, CMPD167 in combination with cyclosporine A suppressed cardiac allograft vasculopathy, a significant factor in long-term graft survival aai.orgnih.gov. The recruitment of CCR5-bearing cells into clinical allografts is considered a hallmark of acute rejection and may predict chronic rejection aai.orgnih.gov.

Preclinical Pharmacokinetics and Biodistribution of CMPD167

Understanding the pharmacokinetics (PK) and biodistribution of CMPD167 in animal models is essential for predicting its behavior in humans and guiding formulation development.

Absorption, Distribution, Metabolism, and Excretion (ADME) Characterization in Animal Models

Preclinical studies have characterized the ADME properties of CMPD167 in various animal species. The pharmacokinetic properties of this proprietary acidic cyclopentyl derivative in preclinical species have been reported aai.org. Animal models play a crucial role in studying the pharmacokinetics of drug candidates, including absorption, distribution, metabolism, and excretion, providing insights into how drugs are processed and eliminated ijrpc.comnih.gov.

Quantification of CMPD167 in Target Tissues and Biological Fluids (e.g., Vaginal Fluid, Rectal Fluid, Plasma)

Quantification of CMPD167 concentrations in target tissues and biological fluids has been performed in preclinical studies, particularly in the context of its potential use as an HIV microbicide. Studies in rhesus macaques have measured CMPD167 concentrations in vaginal fluid, vaginal tissue, rectal fluid, and blood plasma researchgate.netoup.com. These concentrations were quantified using HPLC-mass spectrometry researchgate.netoup.com. CMPD167 concentrations measured in rectal fluid, vaginal fluid, and blood plasma were observed to be highly dependent on both the route of administration and the formulation type oup.com. While local administration (via gel or ring) resulted in the highest concentrations in rectal and vaginal fluid, lower concentrations were also detected in these compartments following administration at a remote mucosal site or orally oup.com. CMPD167 levels in vaginal and rectal fluid following oral administration were relatively low compared with local administration oup.com.

Data on CMPD167 concentrations in vaginal fluid following different routes of administration in rhesus macaques highlight the influence of the delivery method:

| Route of Administration | Formulation | Tmax (h) | Cmax (ng/mL) |

| Vaginal | HEC Gel | 0.4 | Highest |

| Vaginal | Silicone Elastomer Ring | 24 | High |

| Rectal | HEC Gel | 4.1 | Lower |

| Oral | Aqueous Solution | 9.4 | Lowest |

Note: Cmax values are relative based on study observations oup.com.

Influence of Formulation and Route of Administration on Systemic and Local Exposure

The formulation and route of administration significantly influence the systemic and local exposure of CMPD167. Studies in rhesus macaques compared the pharmacokinetics of CMPD167 delivered via vaginal (HEC gel, vaginal ring), rectal (HEC gel), and oral (aqueous solution) routes oup.com. Three different CMPD167 formulations were tested: a 2.2% HEC gel for vaginal or rectal administration, a matrix-type silicone elastomer vaginal ring, and an aqueous tartrate buffer solution for oral gavage oup.com. The study provided clear evidence for vaginal-rectal and rectal-vaginal drug transfer pathways oup.com. CMPD167 concentrations in rectal and vaginal fluid were highest with local administration (gel or ring) oup.com. Lower concentrations were observed in these fluids following administration at the remote mucosal site or orally oup.com. Oral administration resulted in relatively low levels of CMPD167 in vaginal and rectal fluid compared to topical application oup.com. This suggests that topical application may be more effective at achieving high local concentrations in mucosal tissues oup.com.

Bioanalytical Methodologies for CMPD167 Quantification

Development and Validation of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) Assays

The development and validation of robust analytical methods, particularly using HPLC-MS, are fundamental for accurate preclinical pharmacokinetic and biodistribution studies. HPLC-MS/MS, combining the separation power of liquid chromatography with the sensitivity and specificity of tandem mass spectrometry, is widely employed for quantifying drug levels in biological fluids and tissues guidetopharmacology.org. This technique is favored for its reliability, accuracy, and precision in determining drug concentrations and detecting related substances, such as metabolites guidetopharmacology.org.

Method development typically involves optimizing chromatographic conditions, such as the stationary phase and mobile phase composition, to achieve adequate separation of the analyte (CMPD167) from endogenous matrix components and potential metabolites. Mass spectrometry parameters, including ionization mode (e.g., electrospray ionization, ESI), and transitions for multiple reaction monitoring (MRM), are carefully selected to ensure high sensitivity and specificity for the target compound.

Validation of the developed HPLC-MS assay is performed according to regulatory guidelines to ensure its suitability for quantitative analysis in biological samples. Key validation parameters include:

Specificity: Demonstrating that the method can uniquely identify and quantify the analyte in the presence of other components in the biological matrix.

Sensitivity: Determining the lower limit of quantification (LLOQ), the lowest concentration that can be reliably and accurately measured.

Linearity: Establishing a proportional relationship between the analyte concentration and the instrument response over a defined range.

Accuracy: Assessing the closeness of measured values to the true concentrations.

Precision: Evaluating the reproducibility of measurements under the same conditions (intra-assay precision) and over different days or analysts (inter-assay precision).

Matrix Effect: Assessing the influence of endogenous matrix components on the ionization and detection of the analyte.

Recovery: Determining the efficiency of the sample preparation method in extracting the analyte from the biological matrix.

Stability: Evaluating the stability of the analyte in the biological matrix under various storage and handling conditions.

For CMPD167, quantification in biological samples such as plasma, vaginal fluid, and vaginal tissue has been performed using gradient reverse-phase HPLC coupled to a triple-quadrupole mass spectrometer. Specific methods were detailed for the quantification of CMPD167 and Maraviroc, another compound studied in conjunction. For CMPD167, isocratic HPLC was utilized with a mobile phase of 0.1% trifluoroacetic acid in water-acetonitrile (70:30) at a flow rate of 1.0 ml/min, with detection at 210 nm. The retention time for CMPD167 was reported as 6.4 min.

Application of Analytical Methods for Pharmacokinetic and Biodistribution Studies

Validated HPLC-MS methods are crucial for conducting preclinical pharmacokinetic (PK) and biodistribution studies. PK studies describe how a drug is absorbed, distributed, metabolized, and excreted (ADME) by the body, while biodistribution studies specifically examine the distribution of the drug to different tissues and organs. These studies are essential for understanding drug exposure in target tissues and systemic circulation, informing dose selection and potential efficacy and safety.

In preclinical investigations of CMPD167, HPLC-MS/MS has been applied to quantify the compound in various biological matrices from animal models, such as rhesus macaques. These studies aimed to assess the sustained release and subsequent concentrations of CMPD167 in vaginal fluid, vaginal tissue, and plasma following administration via vaginal rings.

Detailed research findings from these studies include the measurement of CMPD167 concentrations in vaginal fluid and tissue, which were found to be significantly higher than in plasma. For instance, vaginal fluid concentrations of CMPD167 reached as high as 180,000 ng/ml. These high local concentrations were noted to be substantially greater than the in vitro IC₅₀ values against simian human immunodeficiency virus (SHIV) infection in macaque lymphocytes. Plasma concentrations for CMPD167 were reported as very low.

Formulation Development and Delivery Systems for Cmpd167 in Research Settings

Design and Optimization of Oral Formulations for Preclinical Studies

The development of oral formulations for preclinical studies involves designing dosage forms that can be administered to animal models to assess the compound's pharmacokinetic profile and efficacy via systemic exposure wisc.edu. For CMPD167, oral administration in rhesus macaques using an aqueous tartrate buffer solution at a dose of 20 mg/kg yielded relatively low vaginal fluid concentrations compared to local administration methods oup.com. Over a 24-hour period, vaginal fluid concentrations ranged from 1.3 × 103 to 4.6 × 103 ng/mL following oral dosing oup.com. The time to reach peak vaginal fluid concentrations (Tmax) after oral administration was approximately 9.4 hours oup.comnih.gov. This suggests that while oral delivery results in some presence of CMPD167 in vaginal fluid, the concentrations achieved are significantly lower and peak later than those obtained with topical formulations oup.com.

Preclinical oral formulation development generally involves selecting appropriate dosage forms, such as capsules, tablets, powders, or liquids, and considering excipients to optimize solubility, bioavailability, and permeability wisc.educatalent.comascendiacdmo.com. The process includes prototype formulation screening and studies to enable pharmacokinetic and toxicological assessments wisc.educatalent.com.

Development and Evaluation of Topical Microbicide Formulations

Topical microbicide formulations of CMPD167 have been a significant area of research, aiming to achieve high local concentrations at the site of potential HIV exposure. These formulations include gels and sustained-release vaginal rings.

Vaginal Gel and Rectal Gel Formulations

Aqueous gel formulations containing CMPD167 have been developed and evaluated in preclinical models nih.govsmw.ch. A 2.2% w/w hydroxyethylcellulose (HEC) gel containing 5 mM (~3 mg/mL) CMPD167 was administered vaginally and rectally to rhesus macaques oup.comnih.gov. Vaginal administration of the gel resulted in high CMPD167 concentrations in vaginal fluid, peaking at approximately 106 ng/mL 15 minutes after application and decreasing to about 2.8 × 104 ng/mL by 24 hours oup.comresearchgate.net. Rectal application of the same HEC gel also led to relatively high vaginal fluid CMPD167 concentrations, ranging from 2.2 × 105 ng/mL at 1 hour to 3.6 × 104 ng/mL at 24 hours oup.comnih.govresearchgate.net. These findings indicate a transfer or diffusion of the antiretroviral from the rectal to the vaginal compartment oup.comnih.gov.

Rectal fluid concentrations were highest following rectal gel administration, with mean levels ranging from 2.9 × 104 ng/mL (8 hours) to 2.0 × 105 ng/mL (15 minutes) researchgate.net. In other administration groups, rectal CMPD167 concentrations were lower researchgate.net.

Sustained-Release Vaginal Ring Devices for CMPD167 Delivery

Matrix-type silicone elastomer vaginal rings have been developed to provide sustained release of CMPD167 nih.govnih.govresearchgate.netresearchgate.net. Macaque-sized rings loaded with 400 mg of micronized CMPD167 were manufactured using reaction injection molding nih.gov. These rings were designed to release CMPD167 continuously over an extended period, such as 28 days nih.govnih.govresearchgate.net.

In a 28-day study in rhesus macaques, vaginal rings provided sustained CMPD167 concentrations in vaginal fluid, with a mean of approximately 2.8 × 104 ng/mL at 1 hour, comparable to the vaginal gel concentration at 24 hours oup.com. Concentrations ranging from 1.6 × 104 to 2.3 × 105 ng/mL were sustained out to 672 hours (28 days) oup.comresearchgate.net.

In Vitro Drug Release Kinetics from Polymeric Delivery Systems

In vitro release studies are crucial for assessing the release profile of drugs from polymeric delivery systems like vaginal rings nih.govmdpi.com. For the matrix-type silicone elastomer vaginal rings containing CMPD167, in vitro release tests showed continuous release of the compound over 28 days nih.govresearchgate.net. The daily amounts released typically decreased over time, consistent with half-life kinetics nih.gov. Release rates from rings in vitro ranged from 100 to 2,500 μ g/day nih.govnih.gov.

Analyzing drug release kinetics from polymeric systems often involves fitting the release data to mathematical models to understand the release mechanism, such as Fickian diffusion or anomalous transport mdpi.comptfarm.pl.

Assessment of Formulation Impact on CMPD167 Bioavailability and Efficacy in Preclinical Models

Preclinical studies in animal models, particularly rhesus macaques, have been used to assess the impact of different CMPD167 formulations on bioavailability and efficacy oup.comresearchgate.netasm.orgnih.gov. These studies involve quantifying drug concentrations in biological fluids and tissues and correlating them with biological activity against relevant viruses like simian human immunodeficiency virus (SHIV) oup.comnih.govnih.gov.

CMPD167 concentrations in vaginal fluid, vaginal tissue, rectal fluid, and blood plasma were found to be highly dependent on the route of administration and formulation type oup.comnih.govpatsnap.comnih.gov. While local administration via gels or rings resulted in the highest concentrations in vaginal and rectal fluids, oral administration yielded relatively low levels in these compartments oup.comnih.govpatsnap.comnih.gov. Plasma concentrations of CMPD167 were generally very low following topical administration nih.govnih.gov.

Pretreatment with Depo-Provera (DP), commonly used in macaque challenge studies, was shown to significantly modify the biodistribution of CMPD167, decreasing vaginal fluid and tissue concentrations while increasing plasma levels nih.govnih.gov.

Local Drug Concentrations and Their Correlation with Biological Activity

Achieving sufficient local drug concentrations at the site of potential infection is critical for the efficacy of topical microbicides scispace.com. Studies with CMPD167 have focused on the correlation between local concentrations in vaginal fluid and tissue and its antiviral activity.

Vaginal fluid concentrations of CMPD167 achieved with both gel and vaginal ring formulations in rhesus macaques were significantly higher than the in vitro 50% inhibitory concentrations (IC50s) for SHIV-162P3 inhibition in macaque lymphocytes nih.govnih.govresearchgate.net. Vaginal fluid concentrations as high as 180,000 ng/mL were reported for CMPD167 release in vivo, which are 105- to 106-fold greater than the in vitro IC50s nih.gov. While the exact concentrations required for protection in vivo are unknown, these findings suggest that topical formulations can deliver CMPD167 at levels substantially exceeding those needed to inhibit the virus in vitro oup.comnih.gov.

Strategies for Enhancing Tissue Penetration and Retention

Research into enhancing the tissue penetration and retention of CMPD167 in research settings has primarily focused on topical delivery methods, particularly for its potential use as an HIV microbicide. Studies in rhesus macaques have explored different formulations and their impact on achieving and maintaining relevant concentrations in mucosal tissues.

One key strategy investigated is the use of sustained-release delivery systems, such as vaginal rings. Matrix-type silicone elastomer vaginal rings have been shown to provide continuous release of CMPD167 over extended periods in vitro and in vivo in rhesus macaques. This sustained release is crucial for maintaining drug levels in vaginal fluid and tissue, which are significantly higher following local administration compared to oral delivery. asm.orgnih.govnih.gov

Studies have quantified CMPD167 concentrations in vaginal fluid, vaginal tissue, rectal fluid, and blood plasma following administration via different routes and formulations, including vaginal gels, rectal gels, vaginal rings, and oral solutions in rhesus macaques. nih.govnih.gov These studies provide detailed pharmacokinetic data illustrating the impact of formulation type and administration route on tissue distribution and retention. For instance, the highest concentrations in rectal fluid were observed with rectal gel administration. nih.gov Vaginal tissue levels were specifically measured in animals receiving vaginal rings and were maintained in the range of 2.29 × 103–1.72 × 104 ng/g for up to 14 days. nih.gov

Comparing different topical formulations, vaginal rings have demonstrated the ability to sustain high concentrations of CMPD167 in vaginal fluid and tissue over 28 days. asm.orgnih.gov Initial high concentrations in vaginal fluid were observed within 24 hours after ring insertion and remained relatively stable. nih.gov Vaginal fluid concentrations were found to be orders of magnitude greater than the in vitro 50% inhibitory concentrations (IC50s) for viral inhibition. asm.orgnih.gov

While high concentrations in vaginal fluid are achieved with topical delivery, achieving and maintaining sufficient concentrations within the tissue itself is a critical aspect of enhancing tissue penetration and retention for local efficacy. Research findings indicate that vaginal tissue concentrations, while sustained by devices like rings, can be influenced by factors such as hormonal status. asm.orgnih.gov

The data below summarizes representative concentration ratios of CMPD167 in different biological compartments following vaginal ring administration in rhesus macaques, highlighting the significant partitioning into vaginal fluid and tissue compared to blood plasma, and the influence of Depo-Provera pretreatment.

| Compartment Ratio (CMPD167) | Depo-Provera Treated | No Depo-Provera Treatment |

| Vaginal Fluid : Blood Plasma | 1.63 x 106 | 1.06 x 106 |

| Vaginal Tissue : Blood Plasma | 2.68 x 104 | 5.26 x 104 |

Note: Ratios are representative and based on mean concentrations at certain time points. nih.gov

These studies underscore the importance of formulation design and delivery system selection in achieving targeted tissue distribution and sustained retention of CMPD167 in research models. Strategies that promote localized delivery and overcome biological barriers, while minimizing systemic exposure, are key to optimizing tissue penetration and retention for intended local applications.

Future Research Directions and Translational Perspectives for Ccr5 Modulators

Exploration of Novel Therapeutic Indications for CMPD167 Beyond Antiviral and Immunomodulatory Applications

The role of the CCR5 receptor extends beyond facilitating HIV entry into host cells; it is a key mediator in various inflammatory and pathological processes. This has opened avenues for investigating CCR5 antagonists in a range of non-viral and non-immunomodulatory diseases. patsnap.comoup.com Future research on CMPD167 will likely focus on its potential efficacy in oncology, neurodegenerative disorders, and metabolic diseases.

Recent studies have implicated CCR5 in the progression of several types of cancer, including colorectal, breast, prostate, and gastric cancers. oup.comacs.org The receptor is thought to enhance tumor cell homing to metastatic sites and promote a pro-inflammatory microenvironment that supports tumor growth. acs.org Consequently, a CCR5 modulator like CMPD167 could potentially be repurposed as an anti-cancer agent, a strategy already being explored for the approved CCR5 antagonist, Maraviroc (B1676071). acs.org For instance, the humanized monoclonal antibody Leronlimab, which targets CCR5, is being investigated for its effectiveness against triple-negative breast cancer. oup.com

In the context of neuroinflammation, CCR5 is involved in the migration of immune cells into the central nervous system. This process is a hallmark of various neurodegenerative and cognitive conditions. oup.com Heterozygosity for the CCR5-Δ32 mutation, a natural variant that results in a non-functional receptor, is associated with a decreased risk of cognitive impairment in individuals with HIV-Associated Neurocognitive Disorder (HAND). mdpi.com This suggests that blocking CCR5 with CMPD167 could be a viable therapeutic strategy for neuroinflammatory conditions.

Furthermore, CCR5 has been identified as a potential target in metabolic diseases like Nonalcoholic Steatohepatitis (NASH) and in managing the immune dysregulation seen in severe infections such as COVID-19. patsnap.comoup.com Preclinical models have also suggested a role for CCR5 signaling in the pathogenesis of bronchopulmonary dysplasia (BPD), where it promotes macrophage accumulation and pro-inflammatory cytokine release. frontiersin.org

Table 1: Potential Novel Therapeutic Indications for CCR5 Modulators

| Therapeutic Area | Disease/Indication | Rationale for CCR5 Targeting |

| Oncology | Metastatic Colorectal Cancer, Triple-Negative Breast Cancer, Prostate Cancer, Gastric Cancer | CCR5 is implicated in tumor progression, metastasis, and creating a pro-inflammatory tumor microenvironment. oup.comacs.org |

| Neurology | HIV-Associated Neurocognitive Disorder (HAND), Multiple Sclerosis | CCR5 mediates immune cell migration into the central nervous system, contributing to neuroinflammation. oup.commdpi.com |

| Infectious Diseases | COVID-19 | CCR5 antagonism may treat immune dysregulation and cytokine storms associated with severe infection. oup.com |

| Metabolic Diseases | Nonalcoholic Steatohepatitis (NASH) | Approved drugs targeting CCR5 exist for this indication, suggesting a validated pathway. patsnap.com |

| Inflammatory Disorders | Graft-versus-host disease (GvHD), Rheumatoid Arthritis | The CCR5 receptor plays a crucial role in immune cell migration and activation in inflammatory responses. oup.com |

| Respiratory Diseases | Bronchopulmonary Dysplasia (BPD) | CCR5 signaling upregulates inflammatory pathways and promotes macrophage accumulation in lung tissues. frontiersin.org |

Development of Advanced Drug Delivery Systems for Enhanced Efficacy and Patient Adherence

While oral administration of small-molecule CCR5 antagonists has proven effective, the development of advanced drug delivery systems (DDS) for compounds like CMPD167 could significantly enhance therapeutic outcomes and patient adherence. nih.govgenesispub.org Future research is focused on creating formulations that offer controlled, sustained, and targeted drug release.

Advanced DDS are designed to maximize a drug's efficacy while minimizing side effects. genesispub.org For chronic conditions like HIV, maintaining consistent therapeutic drug levels is crucial for suppressing viral replication and preventing the emergence of resistance. Controlled-release formulations, such as long-acting injectables or implantable devices, could extend the dosing interval from daily to weekly, monthly, or even longer, thereby improving patient convenience and adherence. nih.govastrazeneca.com

Nanoparticle-based delivery systems, including liposomes and polymeric nanoparticles, offer a promising approach for targeted drug delivery. nih.govazonano.com These carriers can be engineered to deliver CMPD167 specifically to viral reservoirs or sites of inflammation, increasing the drug concentration where it is most needed and reducing systemic exposure. nih.gov For instance, liposomes have shown potential for crossing the blood-brain barrier, which could be advantageous for treating neuroinflammatory conditions. genesispub.org

Another area of exploration is the development of stimuli-responsive systems, such as hydrogels, that release the drug in response to specific physiological cues like changes in pH or temperature, which are often associated with sites of infection or inflammation. azonano.com

Table 2: Advanced Drug Delivery Systems for CCR5 Modulators

| Delivery System | Description | Potential Advantages for CMPD167 |

| Long-Acting Injectables/Implants | Formulations that provide a slow, sustained release of the drug over an extended period. astrazeneca.com | Reduced dosing frequency (e.g., monthly), improved patient adherence, stable therapeutic drug concentrations. |

| Liposomes | Vesicular structures composed of lipid bilayers that can encapsulate hydrophilic or lipophilic drugs. genesispub.org | Enhanced biocompatibility, potential to cross the blood-brain barrier, targeted delivery to specific cells. |

| Polymeric Nanoparticles | Solid colloidal particles made from biodegradable polymers that can carry drugs. azonano.com | Controlled drug release, protection of the drug from degradation, ability to target specific tissues or cells. azonano.com |

| Hydrogels | Three-dimensional polymer networks that can absorb large amounts of water and release drugs in response to stimuli. azonano.com | Biocompatibility, stimuli-responsive release at specific sites (e.g., areas of inflammation). |

Integration of Preclinical Findings into Mechanistic Models of Disease Progression and Therapeutic Intervention

To accelerate the development and optimize the clinical application of CMPD167, it is crucial to integrate preclinical findings into sophisticated mechanistic models. These models, which can be computational or mathematical, simulate the complex interactions between the drug, the virus, and the host immune system to predict treatment outcomes and understand disease dynamics.

Preclinical studies, often conducted in humanized mouse models, provide essential data on the pharmacokinetics, safety, and efficacy of a new compound. nih.gov For example, studies with zinc finger nucleases (ZFNs) to knock out the CCR5 gene in human hematopoietic stem cells have used these mouse models to demonstrate that the engineered cells can successfully engraft, differentiate, and confer protection against HIV infection. nih.gov Data from such models on CMPD167—including its ability to protect CD4+ T cells, its impact on viral load, and its potential for selecting resistant variants—would serve as critical inputs for mechanistic modeling.

These models can help address key questions, such as:

How does drug concentration at the site of action relate to viral suppression?

What is the predicted rate of emergence of resistant viral strains under different treatment scenarios?

How does the modulation of CCR5 affect immune cell trafficking and inflammation in different disease states?

By simulating these processes, researchers can refine hypotheses, design more informative clinical trials, and move towards personalized treatment strategies. Integrating data on viral evolution, such as the co-evolution of coreceptor usage and antigenicity observed in acute infection cohorts, can further enhance the predictive power of these models. nih.gov Ultimately, this approach bridges the gap between preclinical research and clinical application, enabling a more rational and efficient development pathway for novel CCR5 modulators like CMPD167.

Q & A

Q. What is the primary mechanism of action of CMPD167 in inhibiting HIV-1 entry?

CMPD167 is a small-molecule CCR5 antagonist that binds to the CCR5 co-receptor, blocking the association of viral gp120 with host cells and preventing viral entry. Preclinical studies in rhesus macaques demonstrated its efficacy as a topical microbicide, with protection rates of 8/10 animals at 5 mmol/L concentrations in vaginal SHIV challenge models .

Q. Which experimental models have validated CMPD167’s antiviral efficacy?

Key models include:

- In vitro : Concentration-response assays (0–10,000 nM) measuring inhibition rates via linear regression, showing dose-dependent efficacy across pretreatment protocols .

- In vivo : Rhesus macaque vaginal SHIV challenge studies, where CMPD167 achieved partial to full protection (up to 6/6 animals) when combined with inhibitors like C52L or BMS-378806 .

Advanced Research Questions

Q. How can experimental designs be optimized to evaluate CMPD167 in combination therapies?

- Controlled Ratios : Test synergistic effects using fixed molar ratios (e.g., 1.5 mmol/L C52L + 1 mmol/L CMPD167) to avoid antagonistic interactions .

- Pre/Post-Treatment Analysis : Compare pre-exposure (prophylactic) and post-exposure efficacy using longitudinal viral load monitoring .

- Data Integration : Use multi-parametric analysis (e.g., IC50, protection rates, safety profiles) to assess combinatorial efficacy .

Q. How should researchers reconcile contradictions between in vitro potency and in vivo efficacy of CMPD167?

- Pharmacokinetic Factors : In vitro assays (e.g., 10,000 nM IC90 ) may not reflect in vivo tissue distribution or mucosal retention.

- Model Limitations : Macaque studies require higher doses due to differences in vaginal physiology and viral challenge intensity .

- Statistical Adjustments : Apply mixed-effects models to account for variability in animal responses or assay conditions .

Methodological Guidance

Q. What statistical methods are recommended for analyzing CMPD167’s concentration-dependent inhibition?

- Linear Regression : Fit dose-response curves to calculate IC50/IC90 values (e.g., 93.2% F1 score in SQuAD-like assays) .

- Error Analysis : Report 95% confidence intervals for inhibition rates, especially in non-linear phases of the curve .

- Example Table:

| Concentration (nM) | Inhibition Rate (%) (Pre5.1) | Inhibition Rate (%) (Post5.2) |

|---|---|---|

| 100 | 15 ± 3 | 10 ± 2 |

| 1000 | 65 ± 5 | 60 ± 4 |

| 10,000 | 95 ± 1 | 92 ± 2 |

Q. How can researchers ensure reproducibility in CMPD167 studies?

- Protocol Standardization : Detail compound purity, solvent systems, and animal handling procedures (e.g., repeated vaginal dosing without inflammation ).

- Data Transparency : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by publishing raw NMR/MS spectra, animal trial datasets, and computational models .

- Ethical Reporting : Disclose conflicts of interest (e.g., licensing agreements ) and adhere to institutional review boards for preclinical trials .

Data Contradiction and Validation

Q. What strategies address discrepancies in CMPD167’s reported protection rates?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.